molecular formula C17H17N7OS B2484036 1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034533-99-6

1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2484036
CAS No.: 2034533-99-6
M. Wt: 367.43
InChI Key: OMONVMMBNVKFBY-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical and biochemical research. This complex molecule is built on a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The specific incorporation of a thiophene ring and a 1,3,5-trimethylpyrazole carboxamide moiety suggests potential for high target affinity and selectivity, making it a valuable tool for probing protein function and signal transduction pathways. Researchers utilize this compound primarily in hit-to-lead optimization campaigns, particularly in oncology, inflammation, and central nervous system (CNS) disorder research. Its molecular architecture is characteristic of kinase inhibitor templates, positioning it as a key candidate for screening against various enzyme families such as protein kinases, phosphodiesterases, and cyclin-dependent kinases (CDKs) to investigate disease mechanisms and identify novel therapeutic targets . Provided as a high-purity solid, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the product's Certificate of Analysis for detailed information on solubility, storage conditions, and handling procedures to ensure experimental reproducibility.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7OS/c1-10-16(11(2)23(3)21-10)17(25)18-9-15-20-19-14-7-6-12(22-24(14)15)13-5-4-8-26-13/h4-8H,9H2,1-3H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMONVMMBNVKFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Biological Activity

1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide (CAS Number: 1904307-38-5) is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound's molecular formula is C17H17N7OSC_{17}H_{17}N_{7}OS with a molecular weight of 367.4 g/mol. Its complex structure includes multiple heterocyclic components that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H17N7OS
Molecular Weight367.4 g/mol
CAS Number1904307-38-5

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazolo-pyrimidines have shown to inhibit the ERK signaling pathway, which is crucial in cancer cell proliferation and survival. In a study evaluating several compounds, one derivative demonstrated an IC50 value of 0.53μM0.53\,\mu M against HCT-116 cells, indicating strong antiproliferative activity .

Mechanism of Action:
The proposed mechanism involves:

  • Inhibition of the ERK signaling pathway: This leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT.
  • Induction of apoptosis: The compound triggers apoptotic pathways in cancer cells, particularly noted in MGC-803 cells.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Thiophene derivatives are known for their broad-spectrum antimicrobial activities. In related studies, compounds with similar thiophene moieties showed effective inhibition against various bacterial strains .

Study 1: Antiproliferative Effects

A detailed investigation into the antiproliferative effects of related triazole compounds revealed that certain structural modifications can enhance biological activity. The study found that specific substitutions at the thiophene ring significantly influenced the compound's efficacy against cancer cell lines .

Study 2: Antimicrobial Evaluation

In another study focusing on thiophene derivatives, compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited notable antibacterial activity, suggesting that our compound may share similar properties due to its structural analogies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include derivatives synthesized in recent studies, such as 4i and 4j from the 2023 paper "Synthesis, Characterization of Some New Heterocyclic Compounds Derivatives" . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Parameter Target Compound Compound 4i Compound 4j
Core Structure Triazolo[4,3-b]pyridazine Pyrimidin-2(1H)-one Thioxo-2,3-dihydropyrimidin-4-yl
Substituents - Thiophen-2-yl (position 6) - Coumarin-3-yl (pyrimidine core) - Coumarin-3-yl (pyrimidine core)
- 1,3,5-Trimethylpyrazole (via carboxamide) - 1,5-Dimethylpyrazole with phenyl and tetrazole groups - 1,5-Dimethylpyrazole with phenyl and tetrazole groups
Molecular Weight ~435 g/mol (estimated) ~650–700 g/mol (reported) ~650–700 g/mol (reported)
Key Functional Groups Carboxamide linker, methylated pyrazole Tetrazole, coumarin, phenyl Tetrazole, coumarin, phenyl, thioxo group
Potential Targets Kinases (e.g., JAK, EGFR), antimicrobial enzymes Anticoagulant enzymes (coumarin-dependent) Antioxidant/antimicrobial (thioxo group)

Key Findings:

Structural Divergence: The target compound’s triazolo-pyridazine core distinguishes it from 4i/4j, which utilize pyrimidinone scaffolds. The thiophen-2-yl group in the target compound may improve lipophilicity compared to the coumarin-3-yl groups in 4i/4j, which are bulkier and fluorescence-active.

Pharmacological Implications :

  • 4i/4j ’s coumarin and tetrazole groups suggest anticoagulant or anti-inflammatory applications, whereas the target compound’s thiophene and methylated pyrazole may favor kinase inhibition or antimicrobial activity .
  • The carboxamide linker in the target compound offers flexibility for interactions with polar residues in enzymatic active sites, unlike the rigid tetrazole linkers in 4i/4j.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling of triazolo-pyridazine with methylated pyrazole, while 4i/4j require coumarin-functionalized pyrimidines and tetrazole cyclization .

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